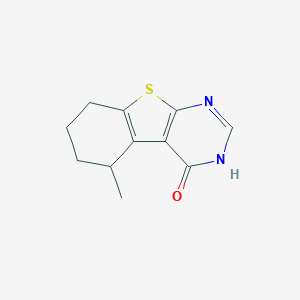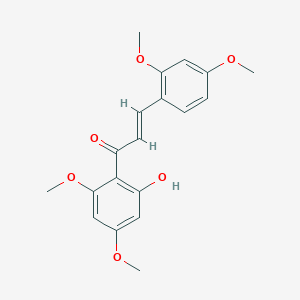
Cerasidin
Vue d'ensemble
Description
Cerasidin is a member of the class of compounds known as 2’-hydroxychalcones. It’s an organic compound containing a chalcone skeleton that carries a hydroxyl group at the 2’-position . Thus, cerasidin is considered to be a flavonoid lipid molecule .
Molecular Structure Analysis
Cerasidin has a molecular formula of C19H20O6 . Its exact mass is calculated to be 344.12599 . The InChiKey for Cerasidin is IAUDUEQNUVKNBT-SOFGYWHQSA-N .Physical And Chemical Properties Analysis
Cerasidin is practically insoluble in water . It has a heavy atom count of 25, 2 aromatic rings, 7 rotatable bonds, a topological polar surface area of 74.22, 1 hydrogen bond donor, and 6 hydrogen bond acceptors . Its logP is 3.32 .Applications De Recherche Scientifique
Applications in Colorectal Cancer Treatment
Cerasidin, particularly in the form of cetuximab, has been extensively studied in the context of colorectal cancer. Cetuximab, when combined with chemotherapy regimens like fluoropyrimidine, oxaliplatin, and leucovorin, has shown varied effects on metastatic colorectal cancer, depending on the mutation status of genes like KRAS and BRAF. These studies highlight the potential of cetuximab in treating specific genetic subtypes of colorectal cancer, although the overall survival benefits and response rates can be influenced by genetic factors (Tol et al., 2009; Maughan et al., 2011; Van Cutsem et al., 2015).
Role in Photothermal Therapy and Drug Delivery
Cerasidin's application extends beyond traditional chemotherapy. The development of cerasomes, which are a type of nanoparticle incorporating cerasidin, has opened up new avenues in cancer theranostics. These cerasomes can encapsulate therapeutic agents and are used for targeted drug delivery and photothermal therapy in cancer treatment. This innovative approach leverages the unique properties of cerasomes for enhanced stability and targeted delivery, potentially improving the efficacy of cancer therapies (Chen et al., 2016; Jing et al., 2015).
Other Pharmacological Properties
Beyond cancer treatment, Polyalthia cerasoides, from which cerasidin is derived, exhibits a range of pharmacological activities. These include anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and hepatoprotective effects. The bioactive compounds present in Polyalthia cerasoides, such as cerasidin, contribute to these diverse therapeutic potentials, suggesting a broad scope for future research and application in various medical fields (Tekuri et al., 2019).
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-7-5-12(17(10-13)24-3)6-8-15(20)19-16(21)9-14(23-2)11-18(19)25-4/h5-11,21H,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUDUEQNUVKNBT-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554760 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerasidin | |
CAS RN |
64200-22-2 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



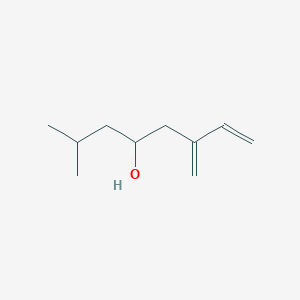
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
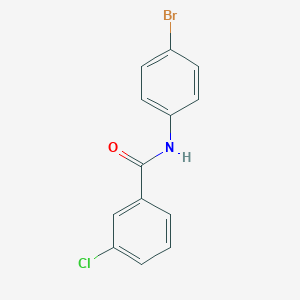
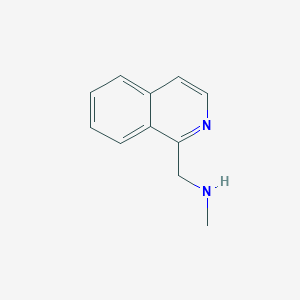

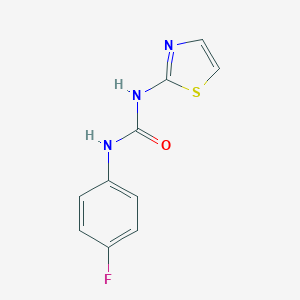
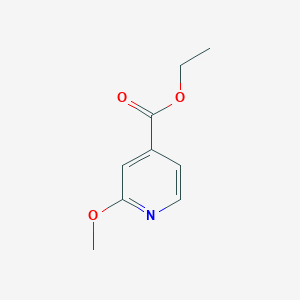
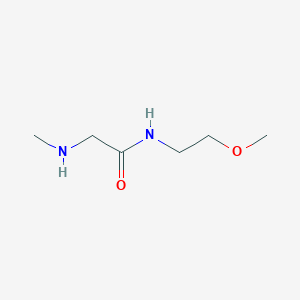
![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
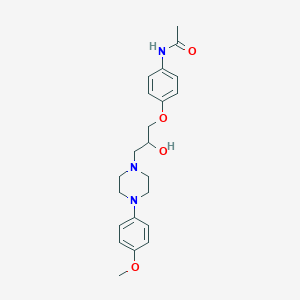
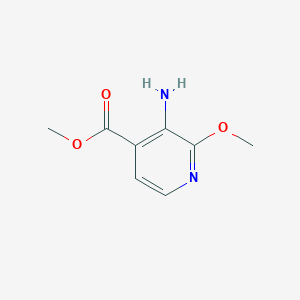
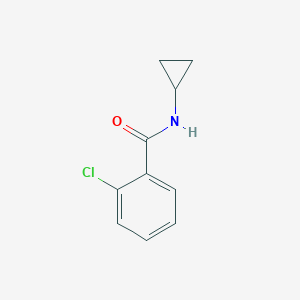
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)
